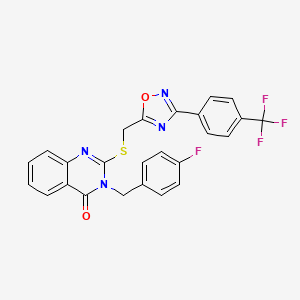
3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a trifluoromethylphenyl group, an oxadiazolyl group, and a quinazolinone group . These groups are known to have various biological activities, which could make this compound interesting for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can have various orientations in space, leading to different possible stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the oxadiazole ring could potentially be opened under certain conditions, and the fluorine atoms could be substituted with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds structurally similar to 3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. For instance, Yan et al. (2016) synthesized quinazolinone derivatives with antimicrobial activities, some exhibiting superior effects to commercial bactericides and fungicides (Yan, Lv, Du, Gao, Huang, & Bao, 2016). Furthermore, Gupta et al. (2008) reported that certain quinazolinone compounds showed better antibacterial than antifungal activities (Gupta, Kashaw, Jatav, & Mishra, 2008).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various quinazolinone derivatives. For example, Moghimi et al. (2013) developed new methods for synthesizing quinazolinone derivatives with high yields (Moghimi, Khanmiri, Omrani, & Shaabani, 2013). Similarly, Buscemi et al. (2004) described a photochemical approach to synthesize fluorinated quinazolin-4-ones (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004).
Potential in Drug Development
Some studies have highlighted the potential of quinazolinone compounds in drug development. Alagarsamy et al. (2016) designed thiosemicarbazide derivatives with significant antimicrobial activities (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016). Dewangan et al. (2016) evaluated the analgesic and anti-inflammatory activities of quinazolinone derivatives in animal models, showing promising results (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F4N4O2S/c26-18-11-5-15(6-12-18)13-33-23(34)19-3-1-2-4-20(19)30-24(33)36-14-21-31-22(32-35-21)16-7-9-17(10-8-16)25(27,28)29/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRCYBXFYUQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)
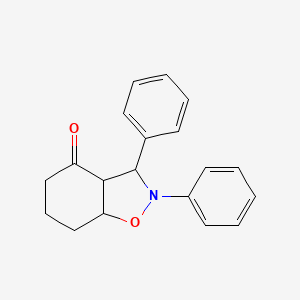
![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)
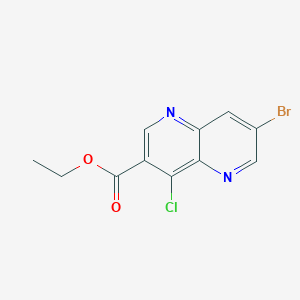
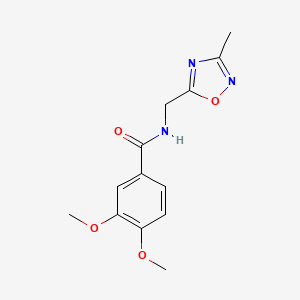
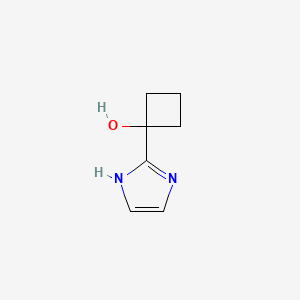
![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)
![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)
![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)